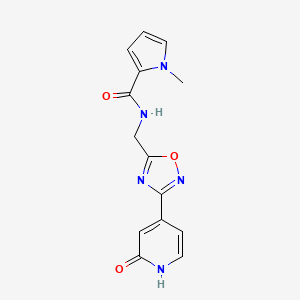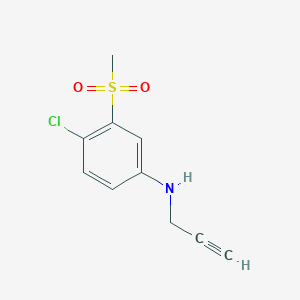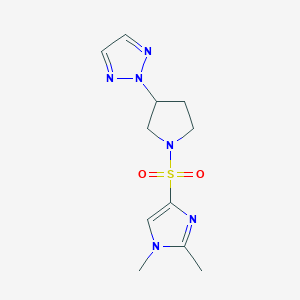![molecular formula C13H16F2N2O B2473044 2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine CAS No. 2201316-14-3](/img/structure/B2473044.png)
2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It is a pyrimidine derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Water Ultrasound-assisted Oxidation of Pyrimidines
A study highlights the importance of pyrimidines in synthetic chemistry due to their broad spectrum activities, including inhibitory effects against HIV replication and antimitotic, antiproliferative, and cytotoxic activities. It proposes an environmentally friendly water ultrasound oxidation method for the derivatization of pyrimidines, offering advantages like excellent yields, broad substrate scope, and alignment with green chemistry principles (Gavrilović et al., 2018).
Structure and Function of DNA Photolyase
Another study discusses the role of cyclobutane pyrimidine dimers in DNA damage and their repair by DNA photolyase. This enzyme uses visible light energy to break the cyclobutane ring of the dimer, highlighting the crucial role of pyrimidine structures in understanding DNA repair mechanisms (Sancar, 1994).
Synthesis of Trifluoromethylated Analogues of Pyrimidines
Research into the synthesis of trifluoromethylated analogues of pyrimidines and their derivatives shows the potential for creating new compounds with unique properties. This work explores the synthetic routes and possible applications of these derivatives in medicinal chemistry (Sukach et al., 2015).
Antibacterial Activity of Pyrimidine-Based Heterocycles
A study focused on the synthesis of novel pyrimidine-based heterocycles demonstrates their potential antibacterial activity against both Gram-positive and Gram-negative bacteria. This underscores the significance of pyrimidine derivatives in developing new antimicrobial agents (Shehta & Abdel Hamid, 2019).
Synthesis and Anticancer Activity of Pyrimidine Derivatives
The synthesis and evaluation of indole-pyrimidine hybrids for their anticancer and antimicrobial activities present a promising avenue for the development of new therapeutic agents. Specific derivatives showed significant growth inhibition against various cancer cell lines, highlighting the therapeutic potential of pyrimidine derivatives (Gokhale et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-(4,4-difluorocyclohexyl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c14-13(15)6-3-10(4-7-13)18-11-5-8-16-12(17-11)9-1-2-9/h5,8-10H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOQQBKGIGAURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)OC3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(tert-butyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472962.png)
![N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide](/img/structure/B2472964.png)

![4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2472966.png)
![Ethyl 4-((4-((4,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2472967.png)


![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2472974.png)

![[1-(Trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B2472978.png)


![3-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine](/img/structure/B2472983.png)
![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2472984.png)